3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
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Overview
Description
3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a complex organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the trifluoromethyl group and the formation of the dihydroisoxazole ring. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Dihydroisoxazole Formation: The dihydroisoxazole ring can be formed through cyclization reactions involving hydroxylamine derivatives and appropriate electrophiles.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Substituted derivatives with different substituents on the thiophene and isoxazole rings.
Scientific Research Applications
3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: Use in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Thien-2-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol: Similar structure with a different position of the thiophene ring.
5-(Trifluoromethyl)-4,5-dihydroisoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring.
Uniqueness: 3-Thien-3-yl-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)7(13)3-6(12-14-7)5-1-2-15-4-5/h1-2,4,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONENQGBRRCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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